

A Technical Guide to Commercial Suppliers and Purity Grades of Famotidine-13C,d3

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Compound of Interest

Compound Name: Famotidine-13C,d3

Cat. No.: B8135543

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For researchers, scientists, and professionals in drug development, the procurement of high-purity, well-characterized stable isotope-labeled internal standards is critical for the accuracy and reliability of bioanalytical and pharmacokinetic studies. This guide provides an in-depth overview of the commercial suppliers, available purity grades, and relevant analytical methodologies for **Famotidine-13C,d3**, a key internal standard for the quantification of the H2-receptor antagonist, famotidine.

Commercial Suppliers and Purity Specifications

Famotidine-13C,d3 is available from a range of specialized chemical suppliers. While availability and product specifications can vary, the following table summarizes key information from prominent vendors. Researchers are advised to request the latest certificate of analysis for batch-specific data.

Supplier	CAS Number	Purity Grade	Additional Information
Simson Pharma Limited	2744683-81-4	96% [1]	Accompanied by a Certificate of Analysis. [2]
Cayman Chemical	2744683-81-4	≥99% deuterated forms (d1-d3) [3]	Intended for use as an internal standard for quantification by GC- or LC-MS. [4]
A2B Chem	2744683-81-4	99% [5]	-
Aquigen Bio Sciences	2744683-81-4	High-quality reference standard [6]	Supplied with comprehensive characterization data. [6]
Pharmaffiliates	2744683-81-4	High Purity	-
Axios Research	76824-35-6 (non-labelled)	Fully characterized chemical compound [7]	Compliant with regulatory guidelines. [7]
Acanthus Research	76824-35-6 (non-labelled)	Drug Substance Stable Isotope Labeled Reference Standard [8]	-
MedChemExpress	-	-	Labeled as Famotidine- ¹³ C, ₃ . [9]

Quality Control and Analytical Methodology

The primary application of **Famotidine-13C,₃** is as an internal standard in quantitative bioanalytical methods, most commonly utilizing liquid chromatography-mass spectrometry (LC-MS). A validated HPLC-MS method for the determination of famotidine in human plasma and urine has been described, which uses carbon-13 labeled famotidine as the internal standard. The following protocol is based on the principles of such a validated method.

Experimental Protocol: Quantitative Analysis of Famotidine using Famotidine-13C,d3 as an Internal Standard by LC-MS

1. Preparation of Stock and Working Standard Solutions:

- Prepare a stock solution of Famotidine and **Famotidine-13C,d3** in a suitable solvent, such as 30% methanol.
- From the stock solutions, prepare a series of working standard solutions of famotidine at various concentrations.
- Prepare a working solution of the internal standard (**Famotidine-13C,d3**) at a fixed concentration.

2. Sample Preparation:

- To the biological matrix samples (e.g., plasma, urine), add a fixed amount of the **Famotidine-13C,d3** internal standard working solution.
- Perform a sample clean-up procedure, such as protein precipitation or solid-phase extraction, to remove interfering substances.
- Evaporate the supernatant and reconstitute the residue in the mobile phase.

3. LC-MS Analysis:

- Inject the prepared samples onto an appropriate HPLC column (e.g., a C18 column).
- Use a suitable mobile phase for chromatographic separation.
- Perform mass spectrometric detection in the positive ion mode using selected ion monitoring (SIM). Monitor the specific m/z transitions for both famotidine and **Famotidine-13C,d3**.

4. Calibration and Quantification:

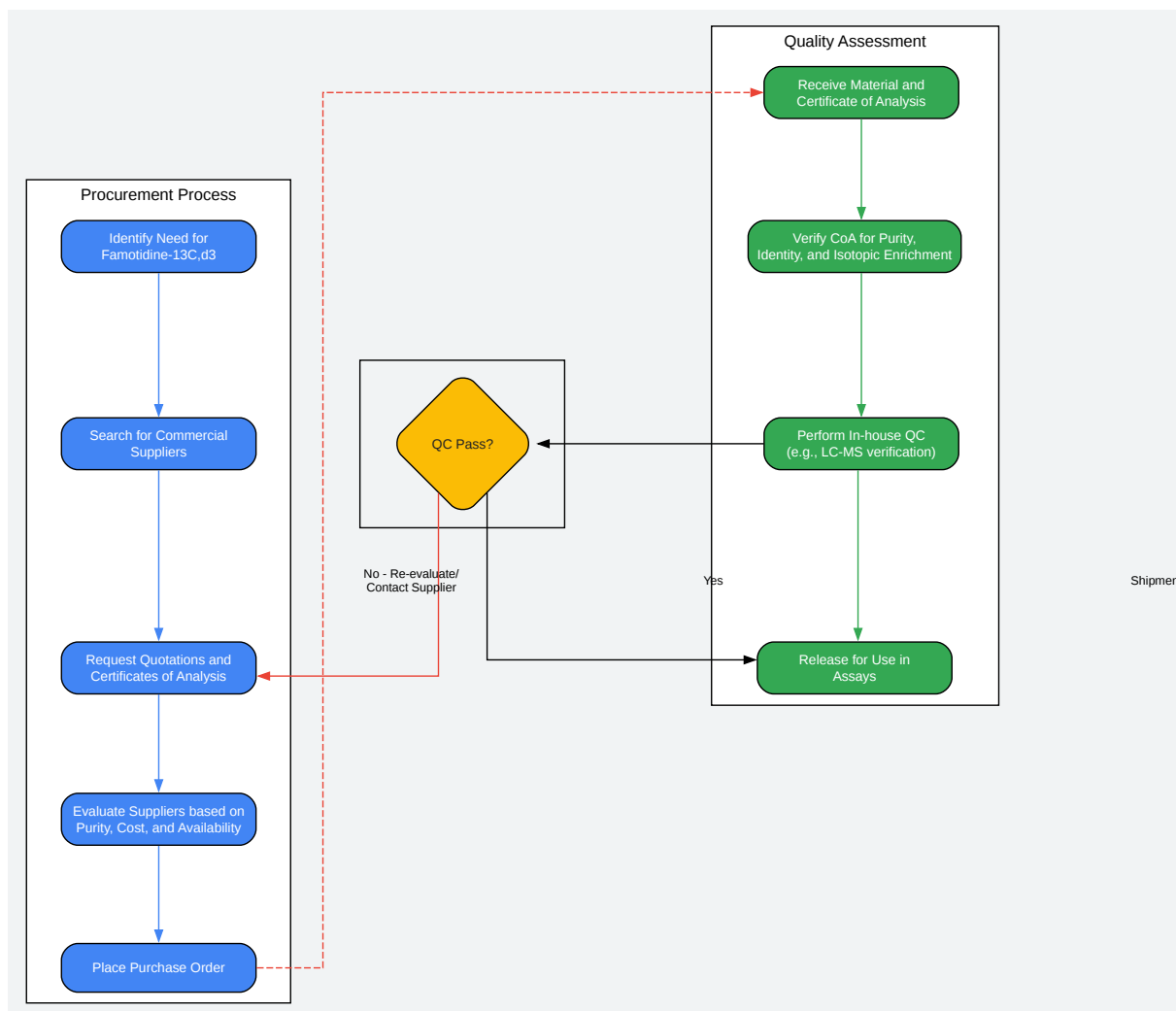
- Construct a calibration curve by plotting the peak area ratio of famotidine to the internal standard against the concentration of the famotidine working standards.
- The concentration of famotidine in the unknown samples can then be determined from this calibration curve.

5. Method Validation:

- The analytical method should be validated for specificity, linearity, sensitivity (limit of detection and limit of quantitation), precision, accuracy, and stability according to regulatory guidelines (e.g., FDA).

Logical Workflow for Procurement and Quality Assessment

The process of selecting, procuring, and verifying the quality of **Famotidine-13C,d3** for research purposes can be visualized as a structured workflow. This ensures that the obtained material meets the stringent requirements for its intended application.



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Caption: Workflow for the procurement and quality assessment of **Famotidine-13C,d3**.

Conclusion

The availability of high-purity **Famotidine-13C,d3** from various commercial suppliers is essential for the accurate quantification of famotidine in research and clinical settings. Researchers should carefully evaluate suppliers based on the provided specifications and always request a batch-specific Certificate of Analysis. The use of validated analytical methods,

such as LC-MS with the isotopically labeled internal standard, ensures the generation of reliable and reproducible data, which is fundamental to the integrity of drug development and bioanalytical studies.

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